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Cat. No.: B15616720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor,

specifically acting at the glycine co-agonist binding site.[1][2][3] This quinolinedione derivative

has demonstrated neuroprotective properties in preclinical models of ischemic stroke,

positioning it as a compound of interest for the development of therapies targeting

excitotoxicity-mediated neuronal damage.[1][4] This guide provides a comprehensive overview

of the chemical structure, physicochemical properties, and pharmacological characteristics of

ZD-9379, including its mechanism of action and relevant experimental data. Detailed

methodologies for key in vivo and in vitro experiments are also presented, alongside a

visualization of the implicated signaling pathways.

Chemical Structure and Physicochemical Properties
ZD-9379 is chemically known as 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-

dihydropyridazino[4,5-b]quinoline-1,4,10-trione.[1] Its chemical and physical properties are

summarized in the tables below.
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Identifier Value

IUPAC Name

7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-

dihydropyridazino[4,5-b]quinoline-1,4,10-

trione[1]

CAS Number 170142-20-8[1]

Chemical Formula C₁₉H₁₄ClN₃O₄[1]

SMILES
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N

2)NC4=C(C3=O)C=CC(=C4)Cl[1]

Property Value

Molar Mass 383.79 g·mol⁻¹[1]

Solubility
Soluble to 50 mM in DMSO and to 20 mM in

1eq. NaOH[3]

Storage Store at +4°C[3]

Pharmacological Properties
ZD-9379 is a brain-penetrant antagonist of the NMDA receptor, exhibiting its inhibitory action at

the glycine binding site.[2][3] This mechanism prevents the receptor activation that requires the

binding of both glutamate and a co-agonist (glycine or D-serine).[1]

Pharmacodynamics
The primary pharmacodynamic effect of ZD-9379 is the attenuation of NMDA receptor-

mediated excitotoxicity. By blocking the glycine site, ZD-9379 prevents the excessive influx of

calcium ions (Ca²⁺) into neurons, a key event in the pathophysiology of ischemic brain injury.[1]

Parameter Value Assay

IC₅₀ 75 nM
Inhibition of NMDA receptor

activity (glutamate site)
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In Vivo Efficacy
Preclinical studies in animal models of stroke have demonstrated the neuroprotective effects of

ZD-9379. In a rat model of permanent middle cerebral artery occlusion (MCAO), administration

of ZD-9379 significantly reduced the number of spreading depressions and the volume of

cerebral infarction.[4]

Dose Administration Route Effect Animal Model

2.5-5 mg/kg
Intravenous bolus

followed by infusion

Significant reduction

in infarct volume

Rat model of

permanent MCAO

Mechanism of Action and Signaling Pathways
The neuroprotective effects of ZD-9379 are a direct consequence of its antagonism of the

NMDA receptor. The binding of glutamate and a co-agonist to the NMDA receptor opens its ion

channel, leading to an influx of Na⁺ and Ca²⁺. Under excitotoxic conditions, excessive Ca²⁺

influx activates a number of downstream signaling cascades that lead to neuronal death. By

blocking the glycine co-agonist site, ZD-9379 prevents this channel opening and the

subsequent pathological signaling.
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Mechanism of ZD-9379 action on the NMDA receptor signaling pathway.

Experimental Protocols
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In Vivo Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of ZD-9379 in a rat model of permanent

middle cerebral artery occlusion (MCAO).

Methodology:

Animal Model: Male Sprague-Dawley rats are anesthetized.

Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin

of the middle cerebral artery.

Drug Administration: ZD-9379 is administered as an intravenous bolus (e.g., 5 mg/kg)

followed by a continuous infusion (e.g., 5 mg/kg/hour) for a defined period (e.g., 4 hours),

either before or after the MCAO procedure.[4]

Assessment: Neurological deficit scores are recorded at various time points. After a set

period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed.

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride

(TTC), and the infarct volume is quantified using image analysis software.
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Workflow for in vivo evaluation of ZD-9379 in a rat stroke model.

In Vitro Neuroprotection Assay
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Objective: To assess the ability of ZD-9379 to protect cultured neurons from NMDA-induced

excitotoxicity.

Methodology:

Cell Culture: Primary cortical neurons are cultured from embryonic rodents.

Treatment: Neurons are pre-incubated with various concentrations of ZD-9379 for a specified

time.

Induction of Excitotoxicity: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are added to the

culture medium to induce excitotoxicity.

Assessment of Cell Viability: After a set incubation period (e.g., 24 hours), cell viability is

assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release

into the culture medium.

Electrophysiological Recording
Objective: To characterize the antagonistic effect of ZD-9379 on NMDA receptor-mediated

currents.

Methodology:

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons

(e.g., hippocampal or cortical neurons) or in brain slices.

Recording: NMDA receptor-mediated currents are evoked by the application of NMDA and

glycine.

Drug Application: ZD-9379 is applied to the bath solution at various concentrations.

Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence

of ZD-9379 is measured to determine its inhibitory potency (IC₅₀).

Conclusion
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ZD-9379 is a valuable research tool for investigating the role of the NMDA receptor glycine site

in neuronal function and pathology. Its demonstrated neuroprotective effects in preclinical

models of stroke highlight its potential as a lead compound for the development of novel

therapeutics for ischemic brain injury. Further research is warranted to fully elucidate its clinical

potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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